2-amino-8-bromo-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “2-amino-8-bromo-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-amino-8-bromo-1H-quinazolin-4-one” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow processes, which allow for the efficient and consistent production of the compound. Additionally, the use of advanced purification techniques ensures that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
The compound “2-amino-8-bromo-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of a catalyst and a suitable solvent to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions produce reduced forms
Scientific Research Applications
The compound “2-amino-8-bromo-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic pathways, contributing to the development of new materials and chemicals.
Biology: In biological research, “this compound” is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: The compound has potential therapeutic applications, with research exploring its use in the treatment of specific diseases or conditions.
Industry: In industrial applications, “this compound” is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which “2-amino-8-bromo-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Properties
IUPAC Name |
2-amino-8-bromo-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNPSNPMMVEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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